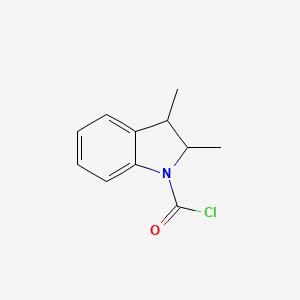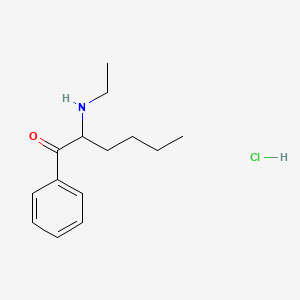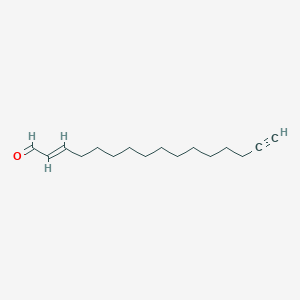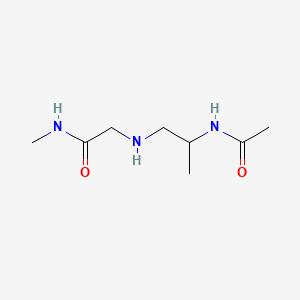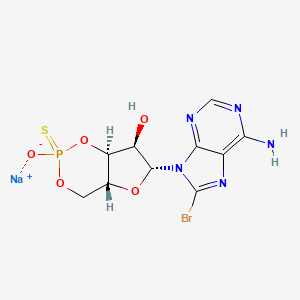
Rp-8-bromo-Cyclic AMPS (sal de sodio)
Descripción general
Descripción
Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.
Aplicaciones Científicas De Investigación
Inhibición de la proliferación celular
8-bromo Cyclic AMP, un activador de PKA, ha demostrado inhibir la proliferación de células leucémicas HL-60 . Esto sugiere que Rp-8-bromo-Cyclic AMPS, como un antagonista de PKA, puede tener aplicaciones potenciales en la investigación del cáncer.
Inducción de la diferenciación celular y la apoptosis
8-Bromo-cAMP se ha encontrado que aumenta la diferenciación e induce la apoptosis en una línea celular de cáncer esofágico . Como compuesto relacionado, Rp-8-bromo-Cyclic AMPS también puede tener efectos similares y podría usarse en estudios de diferenciación celular y apoptosis.
Modulación de los niveles intracelulares de calcio
La preincubación de células con Rp-8-bromo-Cyclic GMPS, un compuesto similar a Rp-8-bromo-Cyclic AMPS, a 100 μM podría causar una inhibición de la acumulación máxima de Ca2+ a angiotensina II o K+ . Esto sugiere que Rp-8-bromo-Cyclic AMPS también puede influir en los niveles intracelulares de calcio.
Inducción de la pluripotencia
8-Bromo-cAMP ha demostrado mejorar la inducción de pluripotencia en células de fibroblastos humanos en combinación con VPA (ácido valproico) . Esto sugiere que Rp-8-bromo-Cyclic AMPS también puede tener aplicaciones en la investigación de células madre y la medicina regenerativa.
Inhibición de la fosforilación dependiente de cAMP
Rp-8-bromo-Cyclic AMPS puede eliminar la fosforilación estimulada por el primer mensajero por la proteína quinasa dependiente de cAMP . Esta propiedad lo convierte en una herramienta valiosa para estudiar el papel de la fosforilación en varios procesos celulares.
Mecanismo De Acción
Target of Action
The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as Rp-8-bromo-Cyclic AMPS or 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and regulation of various biological processes.
Biochemical Pathways
The compound’s action primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it modulates the activity of these enzymes, which are key players in the cAMP signaling pathway. This can lead to downstream effects on various cellular processes regulated by this pathway.
Result of Action
The antagonistic action of Rp-8-bromo-Cyclic AMPS on PKAs can lead to modulation of various cellular processes regulated by these kinases. For instance, it has been reported that this compound can modulate interleukin-1β action in cell culture .
Action Environment
The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility . .
Análisis Bioquímico
Biochemical Properties
Rp-8-bromo-Cyclic AMPS (sodium salt) acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . It more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart .
Cellular Effects
The compound influences cell function by acting as an antagonist of cAMP-dependent protein kinases (PKAs), which play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by binding to cAMP-dependent protein kinases (PKAs) without activating them, resulting in competitive inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, suggesting it may have long-term effects on cellular function .
Propiedades
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Rp-8-Bromo-Cyclic AMPS (8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt) impairs cell fusion in human trophoblast cells. What is the mechanism behind this effect?
A1: The study demonstrates that Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] This means it likely binds to and inhibits the activity of cAMP-dependent protein kinases (PKA), which are crucial for various cellular processes, including cell fusion. By disrupting the cAMP/PKA signaling pathway, Rp-8-Bromo-Cyclic AMPS interferes with the cascade of events leading to the fusion of cytotrophoblasts into syncytiotrophoblasts. The study specifically highlights the potential role of PKA type IIα in this process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



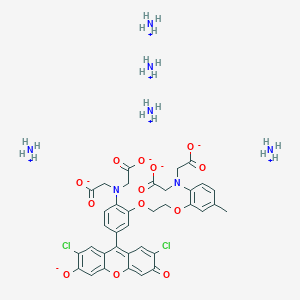

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)
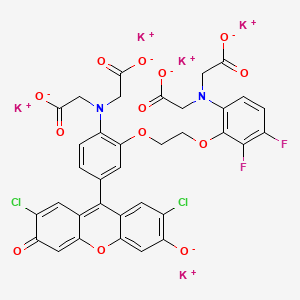
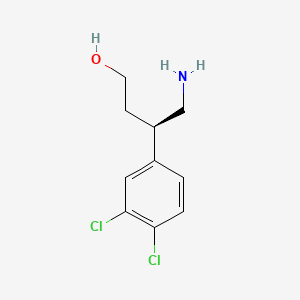
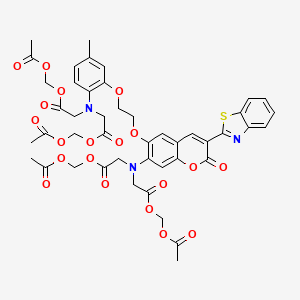
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
